molecular formula C6H7FIN B1240908 Pyridinium, 2-fluoro-1-methyl-, iodide CAS No. 367-06-6

Pyridinium, 2-fluoro-1-methyl-, iodide

Cat. No. B1240908
CAS RN: 367-06-6
M. Wt: 239.03 g/mol
InChI Key: DSXKRMRFCSAUNO-UHFFFAOYSA-M
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Patent
US04880922

Procedure details

To a mixture of 1,2-ethanedithiol (0.63 mL, 7.5 mmol), water (21 mL) and tetrahydrofuran (4 mL) were added simultaneously 2-fluoro-1-methylpyridinium iodide, described by G. B. Barlin and J. A. Benbow, J.C.S. Perkin II, 790 (1974), (0.90 g, 3.72 mmol) and 1N sodium hydroxide solution (5-6 mL) to keep the pH of the mixture between 6 and 7. When the addition of 2-fluoro-1-methylpyridinium iodide was completed, the reaction mixture was stirred at 23° C. while the pH was kept at 7.1 by the addition of the 1N sodium hydroxide solution. When the pH of the mixture was stabilized at 7.1, the solvents were evaporated under high vacuum until dryness. The solid was triturated in ether (3×10 mL) and in acetonitrile (2×8 mL). The ether solution was dried (MgSO4) and concentrated to give 0.10 g of N-methyl-2(1H)-pyridothione. The acetonitrile solution was dried (MgSO4) and concentrated to give 0.74 g of 2-(2-mercaptoethylthio)-1-methylpyridinium iodide and/or fluoride mixed with some inorganic salts; ir (KBr) νmax : 1617 (pyridinium) cm-1, 1Hmr (DMSO-d6) δ: 2.75-3.1 (m, 2H, CH2SH), 3.4-3.9 (m, CH2S and SH), 4.17 (s, 3H, CH3 on pyridinium), 7.6-9.2 (m, 4H, H's of pyridinium). The acetonitrile insoluble material (0.38 g) was 1,2-di(1-methylpyridinium-2-thio)ethane diiodide or/and difluoride or monoiodidemonofluoride mixed with some inorganic salts; 1Hmr (DMSO-d6) δ: 3.90 (4H, s, SCH2CH2S), 4.21 (6H, s, CH3 's on pyridinium), 7.7-9.1 (8H, m, H's of pyridiniums). The thiol was used without any further purification.
Quantity
0.63 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.5 (± 0.5) mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:4])[CH2:2][SH:3].O.[I-:6].F[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N+:9]=1[CH3:14].[OH-].[Na+]>O1CCCC1>[I-:6].[SH:3][CH2:2][CH2:1][S:4][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N+:9]=1[CH3:14] |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
0.63 mL
Type
reactant
Smiles
C(CS)S
Name
Quantity
21 mL
Type
reactant
Smiles
O
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].FC1=[N+](C=CC=C1)C
Step Three
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5.5 (± 0.5) mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].FC1=[N+](C=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 23° C. while the pH
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under high vacuum until dryness
CUSTOM
Type
CUSTOM
Details
The solid was triturated in ether (3×10 mL) and in acetonitrile (2×8 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 0.10 g of N-methyl-2(1H)-pyridothione
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The acetonitrile solution was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
[I-].SCCSC1=[N+](C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.